molecular formula C26H21FN4O B11225995 7-(4-fluorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11225995
M. Wt: 424.5 g/mol
InChI Key: ZZFGFIFVCSELFZ-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and phenyl groups attached to a pyrrolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Methoxyphenylmethyl Group: This can be done using alkylation reactions.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment and large-scale reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups and its pyrrolopyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C26H21FN4O

Molecular Weight

424.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21FN4O/c1-32-22-13-7-18(8-14-22)15-28-25-24-23(19-5-3-2-4-6-19)16-31(26(24)30-17-29-25)21-11-9-20(27)10-12-21/h2-14,16-17H,15H2,1H3,(H,28,29,30)

InChI Key

ZZFGFIFVCSELFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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